molecular formula C8H17N B14677708 N-tert-Butylbut-3-en-1-amine CAS No. 29369-73-1

N-tert-Butylbut-3-en-1-amine

Cat. No.: B14677708
CAS No.: 29369-73-1
M. Wt: 127.23 g/mol
InChI Key: MRKYYGCZSMCFRG-UHFFFAOYSA-N
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Description

N-tert-Butylbut-3-en-1-amine is an organic compound that belongs to the class of amines It features a tert-butyl group attached to a butenyl chain, which is further connected to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-Butylbut-3-en-1-amine can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with but-3-en-1-ol under specific conditions. The reaction typically requires a catalyst and may be carried out under an inert atmosphere to prevent unwanted side reactions. Another method involves the use of di-tert-butyl dicarbonate and nitriles catalyzed by copper(II) triflate (Cu(OTf)2) under solvent-free conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butylbut-3-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into saturated amines or other reduced forms.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-tert-butylbut-3-en-1-one, while reduction could produce N-tert-butylbutan-1-amine.

Scientific Research Applications

N-tert-Butylbut-3-en-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-Butylbut-3-en-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic attacks, influencing the reactivity and stability of the compound. The tert-butyl group provides steric hindrance, affecting the compound’s overall behavior in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butylbutan-1-amine: Similar structure but lacks the double bond in the butenyl chain.

    N-tert-Butylprop-2-en-1-amine: Shorter carbon chain with a double bond.

    N-tert-Butylbut-2-en-1-amine: Double bond located at a different position in the carbon chain.

Uniqueness

N-tert-Butylbut-3-en-1-amine is unique due to the specific positioning of the double bond and the tert-butyl group, which imparts distinct reactivity and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

29369-73-1

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

N-but-3-enyl-2-methylpropan-2-amine

InChI

InChI=1S/C8H17N/c1-5-6-7-9-8(2,3)4/h5,9H,1,6-7H2,2-4H3

InChI Key

MRKYYGCZSMCFRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCCC=C

Origin of Product

United States

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